N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide
Description
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a pyridine-4-carboxamide moiety at position 5 (Figure 1). The benzofuran scaffold provides structural rigidity, while the 3-methoxybenzoyl substituent introduces electron-donating properties.
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-19-13-17(25-23(27)15-8-10-24-11-9-15)6-7-20(19)29-22(14)21(26)16-4-3-5-18(12-16)28-2/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMDEFMSOWWSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=NC=C3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s benzofuran core distinguishes it from analogs with pyrrolidine or thiazolidinone rings (Table 1). For example:
- Example 64 (Patent EP): Features a pyrrolidine-2-carboxamide scaffold with a 3-methoxybenzoyl substituent.
- Akkurt’s Thiazolidinone Derivative: Contains a 1,3-thiazolidin-4-one ring, which is smaller and more polar than benzofuran. This may reduce membrane permeability but enhance solubility .
Table 1: Structural Comparison of Core Scaffolds
Substituent Analysis
Aromatic Substituents
- 3-Methoxybenzoyl Group (Target Compound): The methoxy group at the meta position enhances lipophilicity (calculated LogP ~3.2) and may participate in π-π stacking interactions.
- Benzoyl Group (Example 65, Patent EP): Lacks the methoxy substituent, reducing electron-donating effects and lowering LogP (~2.8) .
- 4-Chlorophenyl (Akkurt’s Compound): The chloro substituent increases electronegativity and may improve binding to hydrophobic pockets but reduces solubility compared to methoxy .
Carboxamide Positioning
- Pyridine-3-Carboxamide (Akkurt’s Compound): The meta-position alters the spatial arrangement of hydrogen-bond donors, possibly reducing binding affinity in certain targets .
Physicochemical Properties
Calculated properties (Table 2) highlight key differences:
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Estimated) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 407.4 | 3.2 | 2 | 6 |
| Example 64 (Patent EP) | 449.5 | 2.9 | 3 | 7 |
| Akkurt’s Compound | 361.8 | 2.5 | 2 | 5 |
The target compound’s higher LogP suggests greater membrane permeability but lower aqueous solubility compared to Akkurt’s derivative. Example 64’s additional hydroxy group increases polarity, balancing its LogP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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